1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea
CAS No.:
Cat. No.: VC17943806
Molecular Formula: C24H31N5O4S2
Molecular Weight: 517.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H31N5O4S2 |
|---|---|
| Molecular Weight | 517.7 g/mol |
| IUPAC Name | 1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea |
| Standard InChI | InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34) |
| Standard InChI Key | JWGVUDPAMQEIJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO |
Introduction
Chemical Characterization and Structural Features
Molecular Architecture
The compound belongs to the thiourea class, characterized by the presence of a sulfur atom bridging two amine groups. Its molecular formula is C₂₄H₃₁N₅O₄S₂, with a molar mass of 517.7 g/mol . The structure integrates multiple functional groups:
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A pyrimidine ring substituted with a 3-methylmorpholine group at position 6.
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A cyclopropylsulfonylcyclopropyl moiety at position 4 of the pyrimidine core.
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A phenyl-thiourea linkage at position 2, further modified with a 2-hydroxyethyl group.
The stereochemistry of the morpholine substituent is specified as (3S)-3-methyl, indicating a chiral center that may influence biological interactions .
Table 1: Key Molecular Properties
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of this compound involves a multi-step strategy, as inferred from analogous thiourea derivatives:
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Pyrimidine Ring Formation: Cyclocondensation of guanidine derivatives with β-diketones or β-keto esters.
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Functionalization:
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Introduction of the 3-methylmorpholine group via nucleophilic aromatic substitution.
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Incorporation of the cyclopropylsulfonylcyclopropyl unit through Suzuki-Miyaura coupling or radical cyclization.
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Thiourea Conjugation: Reaction of an isothiocyanate intermediate with 2-hydroxyethylamine to form the thiourea linkage.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Target Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | Guanidine, β-keto ester, EtOH, Δ | 4,6-Disubstituted pyrimidine |
| 2 | Nucleophilic substitution | 3-Methylmorpholine, DMF, 80°C | Morpholine-functionalized pyrimidine |
| 3 | Radical cyclization | Cyclopropane sulfonyl chloride, AIBN | Cyclopropylsulfonylcyclopropyl-pyrimidine |
| 4 | Thiourea formation | 2-Hydroxyethylamine, CS₂, K₂CO₃ | Final product |
Biological Activities and Mechanism of Action
Antimicrobial Efficacy
Unsubstituted thiourea analogs (e.g., 4a) demonstrate notable antifungal activity (17 mm inhibition zone against Candida albicans), surpassing terbinafine . The antibacterial activity of this compound is likely moderate, based on structure-activity relationships (SAR) .
Computational and Pharmacokinetic Profiling
Density Functional Theory (DFT) Analysis
DFT studies on similar compounds reveal:
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High electron density at the thiourea sulfur, facilitating hydrogen bonding with enzyme active sites .
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The cyclopropylsulfonyl group induces steric effects that modulate binding affinity .
ADMET Predictions
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